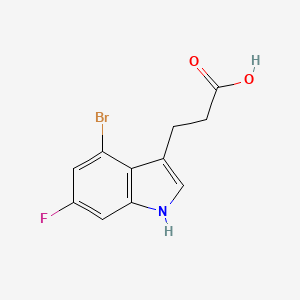

3-(4-Bromo-6-fluoro-3-indolyl)propanoic Acid

CAS No.:

Cat. No.: VC18390742

Molecular Formula: C11H9BrFNO2

Molecular Weight: 286.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9BrFNO2 |

|---|---|

| Molecular Weight | 286.10 g/mol |

| IUPAC Name | 3-(4-bromo-6-fluoro-1H-indol-3-yl)propanoic acid |

| Standard InChI | InChI=1S/C11H9BrFNO2/c12-8-3-7(13)4-9-11(8)6(5-14-9)1-2-10(15)16/h3-5,14H,1-2H2,(H,15,16) |

| Standard InChI Key | UPAHZWDFBFFFSY-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C2=C1NC=C2CCC(=O)O)Br)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(4-Bromo-6-fluoro-3-indolyl)propanoic Acid (IUPAC name: 3-(4-bromo-6-fluoro-1H-indol-3-yl)propanoic acid) features an indole core substituted with bromine and fluorine atoms at the 4- and 6-positions, respectively. The propanoic acid moiety is attached to the 3-position of the indole ring, conferring both hydrophobicity and acidity to the molecule.

Molecular Formula:

Molecular Weight: 286.10 g/mol

Key Structural Features:

-

Bromine at C4 enhances electrophilic substitution reactivity.

-

Fluorine at C6 influences electronic distribution and metabolic stability.

-

Propanoic acid side chain enables salt formation and hydrogen bonding.

Physicochemical Characteristics

While experimental data for this specific compound are scarce, analogous compounds provide baseline predictions:

The bromine and fluorine substituents increase molecular polarity, likely enhancing solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Synthesis and Characterization

Synthetic Routes

The synthesis of 3-(4-Bromo-6-fluoro-3-indolyl)propanoic Acid can be hypothesized through two primary pathways:

Pathway 1: Hydrolysis of Ester Precursors

-

Ester Synthesis: React 4-bromo-6-fluoroindole with ethyl 3-bromopropanoate under basic conditions (e.g., ) in dimethylformamide (DMF) at reflux [General method from indole chemistry].

-

Ester Hydrolysis: Treat the intermediate ethyl ester with aqueous or to yield the carboxylic acid.

Pathway 2: Direct Propanoic Acid Coupling

-

Indole Functionalization: Introduce the propanoic acid side chain via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling.

-

Purification: Recrystallization or column chromatography to isolate the product.

Analytical Characterization

Key techniques for verifying structure and purity include:

-

Nuclear Magnetic Resonance (NMR): and NMR to confirm substituent positions.

-

High-Resolution Mass Spectrometry (HRMS): Validation of molecular formula.

-

Infrared Spectroscopy (IR): Detection of carboxylic acid O–H (2500–3300 cm) and C=O (1700 cm) stretches.

Biological Activity and Mechanisms

Hypothesized Pharmacological Effects

Indole derivatives are renowned for their interactions with biological targets. For this compound:

-

Anticancer Potential: Bromine may intercalate DNA or inhibit topoisomerases, while fluorine enhances bioavailability .

-

Antimicrobial Activity: Halogenated indoles disrupt microbial cell membranes or enzyme systems.

-

Anti-Inflammatory Action: Propanoic acid moiety may inhibit cyclooxygenase (COX) isoforms.

Mechanistic Insights

-

Receptor Binding: The indole core mimics tryptophan, potentially binding serotonin or aryl hydrocarbon receptors.

-

Enzyme Inhibition: Halogen atoms could block active sites of kinases or proteases via steric hindrance.

Applications in Scientific Research

Drug Discovery

-

Lead Compound: Structural modifications (e.g., ester prodrugs) could optimize pharmacokinetics.

-

Targeted Therapies: Fluorine’s electronegativity may enhance binding to fluorine-accepting biological targets.

Chemical Biology

-

Probe Development: Fluorescent tagging of the indole ring could track protein interactions.

-

Metabolic Studies: Isotopic labeling (e.g., ) for PET imaging applications.

Comparative Analysis with Analogous Compounds

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 3-(4-Chloroindol-3-yl)propanoic Acid | Chlorine instead of bromine/fluorine | |

| 5-Fluoroindole-3-acetic Acid | Shorter side chain; single halogen | |

| 6-Bromoindolepropionic Acid | Lacks fluorine substituent |

The dual halogenation in 3-(4-Bromo-6-fluoro-3-indolyl)propanoic Acid likely confers superior target selectivity compared to mono-halogenated analogs.

Future Research Directions

-

Synthetic Optimization: Develop greener catalytic methods to reduce waste.

-

In Vivo Studies: Evaluate toxicity and efficacy in animal models.

-

Structure-Activity Relationships (SAR): Systematically modify substituents to enhance potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume